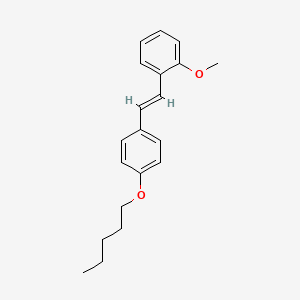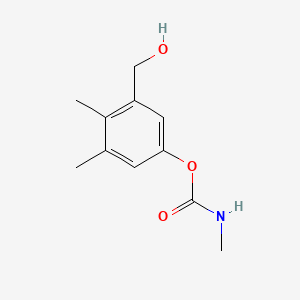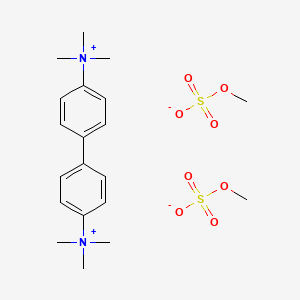
Ammonium, 4,4'-biphenylylenebis(trimethyl-, bis(methylsulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) is a quaternary ammonium compound. It is known for its unique structure, which consists of a biphenyl core with trimethylammonium groups attached to each phenyl ring, and bis(methylsulfate) as counterions. This compound is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) typically involves the quaternization of 4,4’-biphenyldiamine with trimethylamine, followed by the addition of methyl sulfate to form the bis(methylsulfate) salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research into its potential use as an antimicrobial agent is ongoing.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) exerts its effects involves interactions with cell membranes and proteins. The quaternary ammonium groups can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.
Uniqueness
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) is unique due to its biphenyl core, which provides rigidity and enhances its interaction with biological membranes compared to other quaternary ammonium compounds.
This detailed article provides a comprehensive overview of Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
24702-66-7 |
|---|---|
Molekularformel |
C20H32N2O8S2 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl-[4-[4-(trimethylazaniumyl)phenyl]phenyl]azanium |
InChI |
InChI=1S/C18H26N2.2CH4O4S/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6;2*1-5-6(2,3)4/h7-14H,1-6H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
NLYMAMBVUJIGNT-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


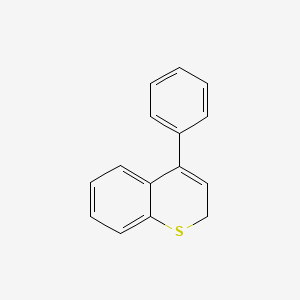
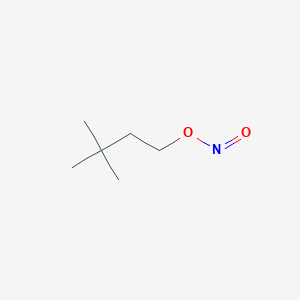
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
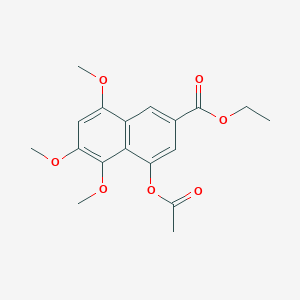
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
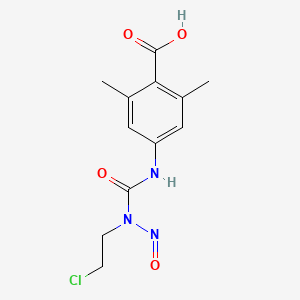
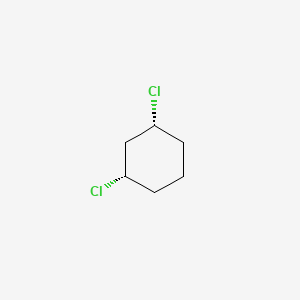
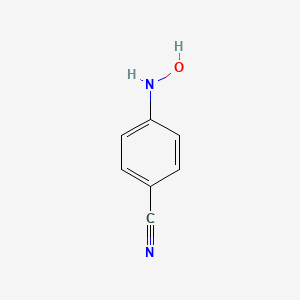
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
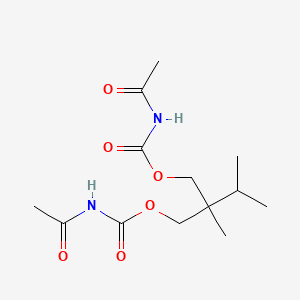

![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
